
2,6-Dimethylphenyl benzoate
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Description
2,6-Dimethylphenyl benzoate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science
Polymer Production:
2,6-Dimethylphenyl benzoate is used as a plasticizer in polymer formulations. It enhances the flexibility and durability of polymers, which is crucial in the production of flexible plastics and coatings. The compound helps to improve the thermal stability of polymers, making them suitable for high-temperature applications.
Coatings and Adhesives:
The compound is also utilized in formulating coatings and adhesives. Its ability to dissolve in various solvents allows it to be incorporated into formulations that require specific viscosity and drying times. This is particularly useful in industrial applications where performance under stress is critical.
Pharmaceuticals
Drug Formulation:
In the pharmaceutical industry, this compound serves as an excipient in drug formulations. Its properties facilitate the controlled release of active ingredients, enhancing the bioavailability of certain drugs. Research has shown that incorporating this compound can improve the efficacy of poorly soluble drugs by increasing their solubility in gastrointestinal fluids.
Antimicrobial Activity:
Studies have indicated that derivatives of benzoates exhibit antimicrobial properties. While specific research on this compound's antimicrobial effects is limited, its structural relatives are known to inhibit bacterial growth, suggesting potential for further exploration in this area.
Analytical Chemistry
Chromatographic Applications:
In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its defined chemical properties allow for accurate calibration of instruments and quantification of other compounds in complex mixtures.
Spectroscopic Studies:
The compound's unique spectral characteristics make it suitable for use in spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These studies help elucidate molecular interactions and dynamics in various chemical environments.
Case Study 1: Polymer Enhancement
A study published in the Journal of Polymer Science demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its mechanical properties and thermal stability compared to standard plasticizers . The findings suggest that this compound can be a viable alternative to traditional plasticizers.
Case Study 2: Drug Delivery Systems
Research conducted by Pharmaceutical Development and Technology explored the use of this compound as an excipient in solid lipid nanoparticles (SLNs) for drug delivery . The study found that SLNs containing this compound exhibited enhanced drug loading capacity and sustained release profiles compared to formulations without it.
Case Study 3: Chromatographic Standards
A publication in Analytical Chemistry highlighted the use of this compound as a calibration standard for HPLC methods . The study emphasized its reliability in ensuring accurate quantification of pharmaceutical compounds in complex matrices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-dimethylphenyl benzoate derivatives, and how can reaction yields be improved?
- Methodology : A palladium-catalyzed coupling reaction using phenyl benzoate and 2,6-dimethylaniline in THF/H₂O with Cs₂CO₃ as a base achieves moderate yields (~56%) under mild conditions (40°C, 8 h). Purification via silica column chromatography with hexanes/EtOAc gradients is recommended . For precursors like N-(2,6-dimethylphenyl)chloroacetamide, diethylamine in toluene with controlled cooling (ice-water bath) ensures stability during synthesis .
Q. How can researchers characterize this compound derivatives, and what analytical techniques are critical for confirming purity?
- Methodology : Thin-layer chromatography (TLC) is essential for monitoring reaction progress using hexanes/EtOAC solvent systems . Melting point analysis (e.g., 166–167°C for a related benzoate ester) and NMR spectroscopy (¹H/¹³C) are standard for structural confirmation. Mass spectrometry (MS) or HPLC can validate molecular weight and purity .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodology : Store derivatives in tightly sealed containers in well-ventilated areas to prevent degradation. Polar aprotic solvents (e.g., THF, DCM) are suitable for dissolution, while aqueous solubility is generally low. Stability tests under varying temperatures (4°C, 25°C) and humidity levels are advised .
Advanced Research Questions
Q. How do catalytic systems influence the regioselectivity of this compound synthesis, and what mechanistic insights exist?
- Methodology : Palladium precatalysts (e.g., (η³-1-tBu-indenyl)Pd(SIPr)(Cl)) enhance coupling efficiency by stabilizing transition states in Suzuki–Miyaura reactions. Computational studies (DFT) can model electronic effects of the 2,6-dimethyl group on aryl ester activation . Kinetic experiments (e.g., variable-temperature NMR) may reveal steric hindrance dynamics .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives in medicinal chemistry studies?
- Methodology : Address discrepancies via dose-response assays (e.g., IC₅₀ comparisons) and structural analogs. For example, replacing the benzoate ester with amide groups (e.g., N-(2,6-dimethylphenyl)benzamide) alters receptor binding affinity. Cross-validate results using in vitro (enzyme inhibition) and in silico (molecular docking) approaches .
Q. How can this compound derivatives be functionalized for applications in materials science or drug delivery?
- Methodology : Introduce fluorophores or PEG chains via ester hydrolysis and re-esterification. For drug delivery, encapsulation in liposomes or polymeric nanoparticles improves bioavailability. Thermo-responsive properties can be engineered by modifying the benzoate backbone .
Q. Key Considerations
- Safety : Use PPE (gloves, goggles) due to irritant properties of intermediates like 2,6-dimethylaniline. Follow waste disposal protocols for halogenated solvents .
- Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, as minor variations can significantly impact yields .
Properties
CAS No. |
1871-36-9 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI Key |
RSEQZAFEVVCITH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
1871-36-9 |
Origin of Product |
United States |
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